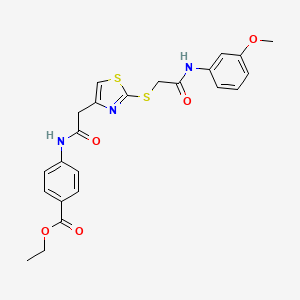
Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Thiazole ring : Known for its biological significance and presence in various bioactive compounds.
- Amino group : Often associated with enhanced reactivity and biological interaction.
- Methoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.
The molecular formula is C23H24N2O4S, with a molecular weight of approximately 432.57 g/mol. The compound exhibits a predicted density of 1.219g cm3 and a melting point of 245∘C .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the methoxyphenyl group via nucleophilic substitution.
- Acetamido formation through acylation reactions.
These steps require careful optimization to ensure high yield and purity of the final product.
The proposed mechanism of action for this compound involves:
- Inhibition of specific enzymes : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antioxidant properties : Some studies suggest that similar thiazole derivatives can reduce oxidative stress in cells, which may contribute to their therapeutic effects .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death. This compound is hypothesized to have similar effects, although specific data on this compound remains limited.
Antimicrobial Properties
Research has demonstrated that thiazole-containing compounds possess antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic processes. This compound may exhibit these properties, making it a candidate for further investigation as an antimicrobial agent.
Case Studies
-
Study on Thiazole Derivatives :
A study evaluated various thiazole derivatives for their anticancer activity against breast cancer cell lines. Results indicated that compounds with similar structural motifs significantly inhibited cell growth and induced apoptosis through caspase activation . -
Antioxidant Activity Assessment :
Another research focused on the antioxidant potential of thiazolidine derivatives, finding that they effectively reduced reactive oxygen species (ROS) levels in vitro. This suggests that this compound could also possess protective effects against oxidative damage .
特性
IUPAC Name |
ethyl 4-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-3-31-22(29)15-7-9-16(10-8-15)24-20(27)12-18-13-32-23(26-18)33-14-21(28)25-17-5-4-6-19(11-17)30-2/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYKQWPJEDLKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














